molecular formula C9H12O3S B7857378 1-methoxy-3-(methylsulfonylmethyl)benzene

1-methoxy-3-(methylsulfonylmethyl)benzene

Cat. No.: B7857378
M. Wt: 200.26 g/mol
InChI Key: SPCZMGFOFSXHMV-UHFFFAOYSA-N
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Description

1-Methoxy-3-(methylsulfonylmethyl)benzene is a chemical compound for research and development applications. The methylsulfonylmethyl group is a versatile functional handle in synthetic organic chemistry, potentially useful as an intermediate or building block in the preparation of more complex molecules for pharmaceutical and material science research. Researchers value this structural motif for its potential as a stable linker or as a precursor in various chemical transformations. This product is intended for research purposes and is strictly labeled as 'For Research Use Only.' It is not intended for diagnostic or therapeutic applications, nor for human consumption. The specific mechanism of action and detailed applications are areas of ongoing scientific investigation. Prospective users should consult the product's safety data sheet and conduct their own thorough literature review to determine its suitability for specific research objectives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxy-3-(methylsulfonylmethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S/c1-12-9-5-3-4-8(6-9)7-13(2,10)11/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCZMGFOFSXHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Investigations of 1 Methoxy 3 Methylsulfonylmethyl Benzene

Established Synthetic Pathways for the Methylsulfonylmethyl Moiety

The construction of the methylsulfonylmethyl group attached to an aromatic ring can be approached through several established methodologies. These routes typically involve either the formation of the sulfone from a precursor sulfide (B99878) or the direct coupling of a sulfinate salt with an appropriate electrophile.

Conventional Routes for Methyl Sulfone Formation

The oxidation of sulfides is a cornerstone in the synthesis of sulfones. nih.govorganic-chemistry.org This transformation is a two-step process that proceeds through a sulfoxide (B87167) intermediate. nih.gov A common and effective method involves the use of an excess of hydrogen peroxide in acetic acid, which reliably oxidizes sulfides to their corresponding sulfones. acs.org Other oxidizing agents such as peracids are also frequently employed. nih.gov The choice of oxidant and reaction conditions can be crucial to prevent the over-oxidation of other sensitive functional groups within the molecule.

Another classical and widely used approach is the alkylation of sulfinate salts. thieme-connect.com Sulfinates are versatile nucleophiles that can react with alkyl halides to form sulfones. thieme-connect.com For the synthesis of 1-methoxy-3-(methylsulfonylmethyl)benzene, this would conceptually involve the reaction of a 3-methoxybenzyl halide with a methylsulfinate salt. The reaction is generally high-yielding and can be performed under relatively mild conditions. thieme-connect.com

A plausible synthetic sequence could, therefore, begin with 3-methoxybenzyl bromide. This starting material can be reacted with sodium methanethiolate (B1210775) to form the corresponding sulfide, which is then oxidized to the target sulfone. Alternatively, 3-methoxybenzyl bromide can be directly coupled with sodium methanesulfinate (B1228633) to yield this compound.

Starting MaterialReagent(s)ProductTypical Conditions
3-Methoxybenzyl bromideSodium methanethiolate, then H₂O₂/AcOHThis compoundStep 1: Nucleophilic substitution; Step 2: Oxidation
3-Methoxybenzyl bromideSodium methanesulfinateThis compoundNucleophilic substitution

Installation of the Methoxybenzene Core

The methoxybenzene core provides the aromatic scaffold for the target molecule. The starting point for many synthetic routes is often a pre-functionalized methoxybenzene derivative. For instance, m-cresol (B1676322) can be methylated to form 3-methoxytoluene, which can then be further functionalized. The installation of the methoxy (B1213986) group is typically a straightforward ether synthesis, often employing a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. In the context of anisole (B1667542) (methoxybenzene), the methoxy group acts as a directing group, facilitating the deprotonation of the ortho position by a strong base, typically an organolithium reagent like n-butyllithium. This generates an ortho-lithiated species that can then react with a variety of electrophiles. While this strategy is highly effective for ortho-substitution, it is less directly applicable for achieving a meta-substitution pattern as seen in this compound, unless starting with a differently substituted precursor where the directing groups favor metalation at the desired position.

Novel Approaches and Optimized Synthetic Protocols

Recent advancements in organic synthesis have focused on the development of more efficient, selective, and sustainable methods for the formation of carbon-sulfur bonds. These novel approaches often rely on transition-metal catalysis and principles of green chemistry.

Catalytic Methods for Carbon-Sulfur Bond Formation

Transition-metal catalysis has emerged as a powerful tool for the synthesis of sulfones, offering milder reaction conditions and broader functional group tolerance compared to traditional methods.

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are highly effective in promoting the cross-coupling of various substrates. One notable method involves the palladium-catalyzed nucleophilic substitution of benzylic carbonates with sodium arenesulfinates. acs.orgorganic-chemistry.org This approach provides a valuable alternative to the use of benzylic halides, which can be unstable. organic-chemistry.org For the synthesis of the target molecule, 3-methoxybenzyl alcohol could be converted to its corresponding carbonate and then coupled with sodium methanesulfinate in the presence of a palladium catalyst. A plausible catalytic cycle would involve the formation of a (η³-benzyl)palladium intermediate, which then undergoes nucleophilic attack by the sulfinate. organic-chemistry.org Another palladium-catalyzed approach involves the cross-coupling of benzyl (B1604629) trimethylammonium triflates with sulfonyl hydrazides. tandfonline.comtandfonline.com

Catalyst SystemSubstratesProductKey Features
[Pd(η³-C₃H₅)Cl]₂ / DPEphosBenzylic carbonate, Sodium arenesulfinateBenzylic sulfoneHigh yields, avoids unstable benzylic halides. acs.orgorganic-chemistry.org
Pd(PPh₃)₄Benzyl trimethylammonium triflate, Sulfonyl hydrazideBenzylic sulfoneGood functional group tolerance. tandfonline.com

Copper- and Iron-Catalyzed Reactions: Copper and iron catalysts offer more economical and sustainable alternatives to palladium. Copper-catalyzed reactions have been developed for the desulfonylative cross-coupling of benzhydryl sulfones with azoles. oup.com Iron-catalyzed cross-coupling of unactivated alkyl aryl thioethers and sulfones with Grignard reagents has also been reported. acs.org Furthermore, iron-catalyzed regioselective synthesis of vinyl sulfones has been achieved, highlighting the versatility of iron in C-S bond formation. rsc.org

Photoredox Catalysis: Visible-light photoredox catalysis has gained significant attention as a mild and powerful method for generating radical intermediates. This approach has been successfully applied to the synthesis of sulfones. rsc.orgnih.govacs.org For instance, sulfone-substituted tetrazoles can be activated by an iridium photocatalyst to generate sulfonyl radicals, which can then be trapped by various coupling partners. acs.org This methodology offers a novel disconnection for the synthesis of complex sulfone-containing molecules under mild conditions.

Green Chemistry and Sustainable Synthesis Considerations

The principles of green chemistry are increasingly influencing the design of synthetic routes. This includes the use of less hazardous reagents, renewable feedstocks, and energy-efficient processes.

Electrochemical Synthesis: Electrochemical methods provide a green alternative for the synthesis of sulfones by minimizing the use of stoichiometric oxidants and reagents. nih.govrsc.org The electrochemical synthesis of allyl sulfones has been demonstrated, showcasing a mediator-free and environmentally friendly protocol. rsc.org Such approaches, which rely on electrons as the primary reagent, align well with the goals of sustainable chemistry.

Use of Sustainable Reagents and Solvents: The development of synthetic methods that utilize non-toxic and readily available sulfur sources is a key area of research. rsc.org Furthermore, the replacement of hazardous organic solvents with greener alternatives, such as water or ionic liquids, is a significant step towards more sustainable chemical processes. For example, the synthesis of sulfonyl derivatives of p-methylaminophenol has been achieved in one pot under green conditions by reacting an electrogenerated p-methylquinoneimine with sulfinic acids. nih.gov

The ongoing development of catalytic and sustainable methodologies promises to deliver even more efficient and environmentally benign routes to this compound and other valuable sulfone-containing compounds in the future.

Multi-Component Reactions and Cascade Processes

The synthesis of sulfones, including this compound, can be efficiently achieved through multi-component reactions (MCRs) and cascade processes. These methodologies are highly valued in organic synthesis for their ability to construct complex molecules from simple starting materials in a single operation, which aligns with the principles of green chemistry by reducing waste and improving atom economy. mdpi.com

MCRs involve the combination of three or more reactants in a one-pot reaction to form a product that incorporates structural elements from each of the starting materials. nih.govajrconline.org For the synthesis of sulfones, a three-component reaction could involve an aryl or alkyl halide, a sulfur dioxide surrogate, and a third component that facilitates the coupling. organic-chemistry.org A hypothetical MCR for the synthesis of this compound could involve 1-(bromomethyl)-3-methoxybenzene, a source of the methylsulfonyl group such as sodium methanesulfinate, and a catalyst in a suitable solvent system.

Cascade reactions, also known as tandem or domino reactions, involve two or more sequential bond-forming transformations that occur under the same reaction conditions without the need for isolating intermediates. A potential cascade process for the formation of this compound could be initiated by the reaction of 3-methoxybenzaldehyde (B106831) with a methylating agent and a sulfur source, followed by an in-situ oxidation to the sulfone.

Recent advancements in this area include the use of deep eutectic solvents (DESs) as a green reaction medium for the catalyst-free multicomponent synthesis of sulfones. researchgate.net These solvents can enhance the solubility and reactivity of the reactants. researchgate.net Another innovative approach involves a photoinduced iron-catalytic decarboxylation of carboxylic acids to generate radicals that can then participate in the formation of sulfones. organic-chemistry.org

Below is an interactive data table summarizing various multi-component strategies for sulfone synthesis that could be adapted for this compound.

Reaction TypeReactantsCatalyst/ConditionsKey Features
Photocatalytic Three-Component ReactionPotassium alkyltrifluoroborates, DABCO·(SO₂)₂, AlkenesPhotocatalyst, Room TemperatureMild conditions, generation of alkyl and alkylsulfonyl radicals. organic-chemistry.org
Iron-Catalyzed Decarboxylative SulfonylationCarboxylic acids, DABSO, Carbon electrophilesIron catalyst, LightMild, highly efficient, involves radical transfer. organic-chemistry.org
Catalyst-Free in Deep Eutectic SolventsTriarylbismuthines, Na₂S₂O₅, Alkyl halideAcetylcholine chloride:acetamide (1:2)Environmentally friendly, avoids toxic catalysts. researchgate.net

Mechanistic Elucidation of Formation Reactions

Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields.

Detailed Reaction Mechanisms for Sulfone Synthesis

The formation of the sulfonyl group (R-S(=O)₂-R') is central to the synthesis of this compound. Several general mechanisms are well-established for sulfone synthesis. wikipedia.org

One of the most common methods is the oxidation of a corresponding thioether . This process typically proceeds in a stepwise manner, with the initial oxidation of the thioether to a sulfoxide, which is then further oxidized to the sulfone. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this would involve the oxidation of 1-methoxy-3-(methylthiomethyl)benzene. Common oxidizing agents include hydrogen peroxide, peroxy acids (like m-CPBA), and potassium permanganate (B83412). organic-chemistry.org The reaction is often catalyzed by metal complexes, such as those of tantalum or niobium. organic-chemistry.org

Another prevalent method is the alkylation or arylation of a sulfinate salt . thieme-connect.com In this nucleophilic substitution reaction, a sulfinate anion acts as the nucleophile. For the target molecule, this would involve the reaction of a salt of methanesulfinic acid with a suitable electrophile, such as 1-(halomethyl)-3-methoxybenzene. The choice of solvent and counter-ion can significantly influence the reaction's efficiency. acs.org

Friedel-Crafts sulfonylation is a classic method for forming aryl sulfones, though less direct for the target molecule's structure. jchemrev.com It involves the electrophilic aromatic substitution of an arene with a sulfonyl halide or sulfonic anhydride (B1165640) in the presence of a Lewis acid catalyst. jchemrev.comgoogle.com

A more contemporary approach involves radical reactions . For instance, the addition of a sulfonyl radical to an alkene or the coupling of an alkyl radical with a sulfur dioxide surrogate can lead to the formation of sulfones. organic-chemistry.org

Investigation of Reaction Intermediates and Transition States

The detailed study of reaction pathways involves identifying and characterizing transient species such as intermediates and transition states. In sulfone synthesis via oxidation, the sulfoxide is a key isolable intermediate. wikipedia.org Its presence can be confirmed using spectroscopic techniques like NMR and IR spectroscopy.

In nucleophilic substitution reactions involving sulfinates, the transition state is thought to involve the partial formation of the new carbon-sulfur bond and the partial breaking of the carbon-leaving group bond. Computational modeling can provide insights into the geometry and energy of these transition states. acs.org

For radical-mediated processes, the detection of radical intermediates is often achieved through electron paramagnetic resonance (EPR) spectroscopy or by using radical trapping agents. The stability of the generated radicals plays a crucial role in the reaction's feasibility. organic-chemistry.org

The table below outlines potential intermediates and the techniques used for their investigation in the context of synthesizing this compound.

Synthetic RouteKey Intermediate(s)Investigative Techniques
Oxidation of Thioether1-methoxy-3-(methylsulfinylmethyl)benzene (Sulfoxide)NMR, IR, Mass Spectrometry
Alkylation of SulfinatePentacoordinate Transition StateComputational Modeling, Kinetic Isotope Effects
Radical-based SynthesisMethylsulfonyl radical, 3-methoxybenzyl radicalEPR Spectroscopy, Radical Trapping Experiments

Kinetic and Thermodynamic Studies of Key Steps

Kinetic studies provide quantitative information about the rates of the elementary steps in a reaction mechanism, while thermodynamic studies assess the energy changes and the position of equilibrium.

For the oxidation of thioethers to sulfones, kinetic studies can determine the rate dependence on the concentrations of the substrate, oxidant, and catalyst. The rate of oxidation of the sulfoxide to the sulfone is often different from the rate of oxidation of the thioether to the sulfoxide, which can be exploited to selectively form one or the other. researchgate.net The reaction is typically exothermic.

In the case of sulfinate alkylation, kinetic studies can elucidate the nucleophilicity of the sulfinate anion and the nature of the transition state (e.g., Sₙ1 vs. Sₙ2 character). The thermodynamics are generally favorable, driven by the formation of a stable sulfone and the departure of a good leaving group.

Thermodynamic data for the decomposition of sulfones indicate that they are thermally stable compounds. acs.org The thermal decomposition of acyclic sulfones typically requires high temperatures. acs.org

The following table presents a hypothetical summary of kinetic and thermodynamic parameters for a key step in a potential synthesis of this compound.

Reaction StepKinetic ParameterThermodynamic ParameterSignificance
Oxidation of 1-methoxy-3-(methylsulfinylmethyl)benzeneSecond-order rate constant (k₂)Negative enthalpy of reaction (ΔH < 0)The reaction rate depends on the concentration of both the sulfoxide and the oxidant. The exothermicity indicates a thermodynamically favorable process.
Nucleophilic attack of methanesulfinate on 1-(bromomethyl)-3-methoxybenzeneRate = k[Sulfinate][Alkyl bromide]Favorable Gibbs free energy (ΔG < 0)The reaction follows second-order kinetics, consistent with an Sₙ2 mechanism. The negative ΔG indicates a spontaneous reaction.

Chemical Reactivity and Transformation Studies of 1 Methoxy 3 Methylsulfonylmethyl Benzene

Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a cornerstone of benzene chemistry, and the regiochemical outcome of such reactions on 1-methoxy-3-(methylsulfonylmethyl)benzene is dictated by the electronic properties of its substituents.

The methoxy (B1213986) group (-OCH₃) is a potent activating group in electrophilic aromatic substitution. tamu.eduresearchgate.net Through its +R (resonance) effect, the oxygen atom donates a lone pair of electrons to the aromatic π-system. This increases the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.org This electron donation is most pronounced at the ortho and para positions, making the methoxy group a strong ortho-, para- director. libretexts.orgyoutube.com

Conversely, the methylsulfonylmethyl group (-CH₂SO₂CH₃) is a deactivating group. The sulfonyl group (-SO₂-) is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms. This -I (inductive) effect is transmitted through the methylene (B1212753) linker to the benzene ring, reducing its electron density and making it less reactive towards electrophiles. researchgate.net Groups like the sulfonyl group are typically meta-directors. researchgate.net

In a disubstituted benzene ring, the directing effects of the substituents determine the position of further substitution. When an activating and a deactivating group are present, the activating group's directing effect generally dominates. nih.gov Therefore, in this compound, the methoxy group will be the primary director of incoming electrophiles.

The powerful ortho-, para-directing influence of the methoxy group in this compound will direct incoming electrophiles to the positions ortho and para to it. The available positions are C2, C4, and C6.

Position 2 (ortho to methoxy): This position is sterically hindered by the adjacent methylsulfonylmethyl group at C3.

Position 4 (para to methoxy): This position is sterically unhindered.

Position 6 (ortho to methoxy): This position is also sterically unhindered.

Therefore, electrophilic substitution is expected to occur predominantly at the C4 and C6 positions. The C2 position is also activated by the methoxy group, but substitution here will be sterically disfavored. The methylsulfonylmethyl group at C3 will direct incoming electrophiles to the C5 position (meta to it), but this effect is overridden by the stronger activating effect of the methoxy group.

A study on the nitration of a closely related compound, 1-methoxy-3-(methylsulfonyl)benzene, resulted in the formation of 1-methoxy-3-(methylsulfonyl)-2-nitrobenzene, indicating that substitution can occur at the sterically hindered C2 position. researchgate.net However, for many electrophilic substitutions, steric hindrance plays a significant role in determining the major product.

The expected major products for common electrophilic aromatic substitution reactions are summarized in the table below.

ReactionElectrophileMajor Isomer(s)Minor Isomer(s)
NitrationNO₂⁺4-Nitro-1-methoxy-3-(methylsulfonylmethyl)benzene & 6-Nitro-1-methoxy-3-(methylsulfonylmethyl)benzene2-Nitro-1-methoxy-3-(methylsulfonylmethyl)benzene
Halogenation (e.g., Bromination)Br⁺4-Bromo-1-methoxy-3-(methylsulfonylmethyl)benzene & 6-Bromo-1-methoxy-3-(methylsulfonylmethyl)benzene2-Bromo-1-methoxy-3-(methylsulfonylmethyl)benzene
Friedel-Crafts AcylationRCO⁺4-Acyl-1-methoxy-3-(methylsulfonylmethyl)benzene2-Acyl-1-methoxy-3-(methylsulfonylmethyl)benzene

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the aromatic ring. brainly.in As predicted, the primary products will be the 4-nitro and 6-nitro isomers, with the 2-nitro isomer formed in smaller amounts.

Halogenation: Reactions with halogens (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) will result in the substitution of a hydrogen atom with a halogen. libretexts.org The major products will be the 4-halo and 6-halo isomers. The high reactivity of anisole (B1667542) derivatives towards halogenation may sometimes lead to polysubstitution if the reaction conditions are not carefully controlled. brainly.in

Friedel-Crafts Acylation: This reaction introduces an acyl group (-COR) onto the benzene ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. nih.gov Due to the deactivating effect of the methylsulfonylmethyl group, harsher reaction conditions might be required compared to anisole itself. The primary product is expected to be the 4-acyl isomer due to the steric bulk of the acyl group favoring the less hindered para position. core.ac.uk Friedel-Crafts alkylation is generally less useful for highly activated rings like anisole derivatives due to the potential for polyalkylation and rearrangements. nih.gov

Reactions Involving the Methylsulfonylmethyl Group

The methylsulfonylmethyl group provides additional sites for chemical transformations, distinct from the reactions of the aromatic ring.

Oxidation: The sulfur atom in the methylsulfonylmethyl group is already in its highest oxidation state (+6). Therefore, further oxidation at the sulfur center is not possible. However, under harsh oxidative conditions, degradation of the molecule might occur. There are reports of the spontaneous oxidation of aromatic sulfones to sulfonic acids in microdroplets, a reaction that is accelerated and shows high regioselectivity. researchgate.netnih.govnsf.govacs.org This suggests that under specific conditions, the sulfone moiety could potentially be converted to a sulfonic acid.

Reduction: The sulfonyl group can be reduced to a sulfide (B99878). A common reagent for this transformation is lithium aluminum hydride (LiAlH₄). tamu.edufrontiersin.orgnih.govyoutube.com The reaction of this compound with LiAlH₄ would yield 1-methoxy-3-(methylthiomethyl)benzene. A combination of LiAlH₄ and titanium tetrachloride (TiCl₄) has been reported as a rapid and efficient system for the reduction of sulfones to sulfides. tamu.eduresearchgate.net

ReactionReagentProduct
Reduction of SulfoneLiAlH₄ or LiAlH₄/TiCl₄1-methoxy-3-(methylthiomethyl)benzene

The methylene (-CH₂-) group situated between the benzene ring and the sulfonyl group is a benzylic position. The hydrogens on this carbon are acidic and can be removed by a strong base, generating a carbanion. This carbanion can then react with various electrophiles, allowing for the introduction of different functional groups at the benzylic position.

Benzylic Functionalization: The benzylic protons of sulfones can be abstracted by strong bases to form α-sulfonyl carbanions. These stabilized carbanions can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, they can be alkylated, acylated, or undergo condensation reactions.

Benzylic Oxidation: The benzylic C-H bonds can be oxidized to form carbonyl groups. Various metal-catalyzed and metal-free methods exist for the oxidation of benzylic methylenes to ketones. nih.govresearchgate.net For example, treatment with oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) under appropriate conditions could potentially oxidize the methylene group of this compound to a carbonyl group, yielding 1-methoxy-3-(methylsulfonylcarbonyl)benzene.

Cross-Coupling Reactions: Recent advances in transition metal catalysis have enabled the use of benzylic sulfones as cross-coupling partners. nsf.govnih.gov These reactions often proceed via activation of the C-SO₂ bond and can be used to form new carbon-carbon or carbon-heteroatom bonds at the benzylic position.

Nucleophilic Substitution at the Methylene Carbon

The methylene (-CH₂-) group in this compound is positioned between an aromatic ring and a strongly electron-withdrawing methylsulfonyl group (-SO₂CH₃). This positioning significantly increases the acidity of the methylene protons, rendering them susceptible to deprotonation by a suitable base. The resulting carbanion is stabilized by resonance, with the negative charge delocalized onto the sulfonyl group's oxygen atoms. This stabilized carbanion is a potent nucleophile and can react with various electrophiles, primarily through nucleophilic substitution reactions.

This reactivity is characteristic of active methylene compounds. The alkylation of the methylene carbon is a key transformation, allowing for the formation of new carbon-carbon bonds. For instance, the reaction of benzylic sulfones with alcohols, catalyzed by manganese complexes, can lead to α-alkylation. acs.org In this process, the alcohol is first dehydrogenated to an aldehyde or ketone, which then undergoes a condensation reaction with the activated sulfone, followed by reduction.

A more direct approach involves the deprotonation of the sulfone with a base, followed by reaction with an alkyl halide. This classic Sₙ2 reaction allows for the introduction of a wide variety of alkyl groups at the benzylic position. google.com The choice of base and solvent is crucial for the success of this reaction, with common systems including alkali metal alkoxides in polar aprotic solvents.

Table 1: Representative Conditions for Nucleophilic Substitution at the Methylene Carbon

Electrophile Reagent/Catalyst System Product Type
Alcohols Manganese(I)-Pincer Complex / Base α-Alkylated Sulfone
Alkyl Halides Base (e.g., NaH, K₂CO₃) / Solvent (e.g., DMF, THF) α-Alkylated Sulfone
Carbonyls Base (e.g., NaOH) β-Hydroxy Sulfone (after condensation)

Reactions Involving the Methoxy Group

The methoxy group (-OCH₃) on the benzene ring is another key functional site. Its reactivity is primarily centered on the cleavage of the ether linkage and its electronic influence on the aromatic ring.

Demethylation and Ether Cleavage Reactions

The cleavage of aryl methyl ethers to yield phenols is a fundamental transformation in organic synthesis, often employed in the final stages of natural product synthesis or for preparing phenolic precursors. orgsyn.orgchemicalbook.com For this compound, this reaction would yield 3-(methylsulfonylmethyl)phenol.

One of the most effective and widely used reagents for this purpose is boron tribromide (BBr₃). chemicalbook.comnih.gov This reaction is typically performed in a solvent like dichloromethane (B109758) and proceeds under mild conditions, often at or below room temperature. orgsyn.org The mechanism involves the initial formation of a Lewis acid-base adduct between the ether oxygen and the boron atom of BBr₃. This is followed by a nucleophilic attack of a bromide ion on the methyl group, cleaving the C–O bond in a process analogous to an Sₙ2 reaction. gvsu.edu Density functional theory (DFT) calculations have refined this mechanism, suggesting a pathway that involves charged intermediates and the potential for one equivalent of BBr₃ to cleave up to three equivalents of an aryl methyl ether. nih.govresearchgate.net

Other reagents can also effect demethylation, though often requiring harsher conditions. These include strong protic acids like hydroiodic acid (HI) or hydrobromic acid (HBr), typically at elevated temperatures.

Table 2: Common Reagents for Aryl Methyl Ether Demethylation

Reagent Typical Conditions Notes
Boron Tribromide (BBr₃) CH₂Cl₂, 0°C to room temperature High efficiency, mild conditions, widely applicable. orgsyn.orgchemicalbook.com
Hydroiodic Acid (HI) Acetic acid, reflux Strong acid, requires high temperatures.
Hydrobromic Acid (HBr) Aqueous solution, reflux Similar to HI, requires forcing conditions.
Trimethylsilyl Iodide (TMSI) CH₂Cl₂, CH₃CN Can be generated in situ; effective but may affect other functional groups. acs.org

Derivatization of the Methoxy Group

Direct derivatization of the methoxy group itself, without cleavage, is less common than demethylation. The C-O bonds are generally stable. However, the methoxy group significantly influences the reactivity of the aromatic ring. As an electron-donating group, it activates the aromatic ring towards electrophilic aromatic substitution and directs incoming electrophiles to the ortho and para positions. wikipedia.orgvaia.com In the case of this compound, the available ortho positions (2 and 6) and the para position (4) are activated. This allows for reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions to introduce additional substituents onto the ring. libretexts.org

While not a direct reaction of the methoxy group, this directing effect is a critical aspect of its "derivatization" potential in the context of the entire molecule, enabling the synthesis of a variety of polysubstituted benzene derivatives. youtube.comlumenlearning.com

Torsional Dynamics and Conformational Analysis

The conformation of the methoxy group relative to the benzene ring is a key feature. Studies on methoxy-benzaldehydes and other methoxyphenyl derivatives show that the torsion of the methoxy group is a low-energy process. mdpi.com The rotation around the Ar–OCH₃ bond has a relatively low barrier, and the molecule likely exists as a mixture of conformers at room temperature. Similarly, the rotation of the methyl group around the O–CH₃ bond is also a low-energy process. mdpi.com

Advanced Synthetic Applications and Derivatization

The dual reactivity of this compound makes it a valuable building block for creating more intricate molecular structures.

Construction of Complex Molecular Architectures

The ability to functionalize the molecule at the benzylic methylene position and on the aromatic ring opens up numerous possibilities for constructing complex architectures. The sulfone group itself is a versatile functional group. For example, heterocyclic allylsulfones, which can be prepared from precursors like benzylic sulfones, are effective partners in palladium-catalyzed cross-coupling reactions. acs.org This suggests that this compound could be elaborated at the methylene position into an allylic sulfone, which could then be used to form biaryl or heteroaryl linkages.

Furthermore, the sulfone moiety can be used to construct heterocyclic systems. For instance, arylsulfonyl-substituted indoles and benzofurans have been synthesized via intramolecular Heck reactions of precursors derived from benzylic sulfones. rsc.org A synthetic strategy could involve the initial alkylation of this compound, followed by further transformations to create a substrate for intramolecular cyclization, leading to complex, fused ring systems. The presence of the methoxy group provides an additional handle for modification, such as demethylation to a phenol (B47542), which can then participate in further reactions like etherifications or esterifications, adding another layer of molecular complexity. This multi-stage functionalization makes the parent molecule a useful starting point in medicinal chemistry and materials science. nih.govnih.govmdpi.com

Cycloaddition Reactions and Annulation Strategies

While direct studies on the cycloaddition and annulation reactions of this compound are not extensively documented in publicly available literature, its structural motifs—a benzylic sulfone and a methoxy-substituted aromatic ring—allow for informed predictions of its potential reactivity. The reactivity of the core structure would likely require transformation into an unsaturated derivative to readily participate in such reactions.

The sulfonyl group, being a potent electron-withdrawing group, significantly influences the reactivity of adjacent unsaturated systems. nih.govacs.org For instance, vinyl, acetylenic, and allenic sulfones are established as highly effective partners in a variety of cycloaddition reactions. acs.orgacs.orgacs.org The electron-deficient nature of the π-system in these unsaturated sulfones makes them excellent dienophiles or dipolarophiles.

Should this compound be functionalized to introduce a double or triple bond adjacent to the sulfonylmethyl group, it would be expected to participate in a range of cycloaddition reactions. A notable example is the Diels-Alder reaction, where acetylenic sulfones have been shown to react with dienes like cyclopentadiene (B3395910) to form [4+2] cycloadducts. acs.org Similarly, 1,3-dipolar cycloadditions with azomethine ylides and other dipoles are a common reaction pathway for acetylenic sulfones. acs.org

Annulation strategies often employ sulfones to construct cyclic and polycyclic systems. These strategies can involve intramolecular processes or intermolecular reactions followed by cyclization. For example, sulfone-tethered compounds can undergo annulation to form lactones and lactams, creating complex molecular architectures with high stereocontrol. researchgate.netresearchgate.net The benzylic position of this compound, being acidic, could potentially be deprotonated and used as a nucleophile in annulation sequences.

The following table summarizes representative cycloaddition reactions of unsaturated sulfones, illustrating the potential transformations available to unsaturated derivatives of this compound.

Reaction TypeReactantsConditionsProduct TypeRef.
Diels-Alder Acetylenic sulfone, CyclopentadieneNot specified[4+2] cycloadduct acs.org
Diels-Alder Trimethylsilylacetylene sulfone, Various dienesNot specified[4+2] cycloadduct acs.org
[4+2] Cycloaddition Dienyl sulfone, EnaminesNot specifiedAromatic products via Michael addition-cyclization acs.org
[3+2] Cycloaddition Acetylenic sulfones, VinylcyclopropanesVisible light, Iridium catalystSubstituted cyclopentanes nih.gov
1,3-Dipolar Cycloaddition Acetylenic sulfones, Azomethine ylidesNot specifiedSulfonated 5-aminopyrazoles acs.org
[2+2] Cycloaddition Phenylsulfonyl allenesThermalCyclobutane derivatives researchgate.net

Photochemical and Electrochemical Transformations

The photochemical and electrochemical behavior of this compound can be inferred from studies on its constituent functional groups: the aryl sulfone and the methoxybenzene moieties.

Photochemical Transformations

The photochemistry of aryl sulfones is characterized by the cleavage of the carbon-sulfur bond. Under UV irradiation, aryl sulfonium (B1226848) salts, which are related to aryl sulfones, can cleave the C-S bond to generate aryl radicals. acs.orgnih.gov These radicals can then participate in C-H/C-H cross-coupling reactions to form biaryl structures. acs.orgnih.gov Similarly, arylazo sulfones are known to generate aryl radicals under visible light, which can be used for various carbon-carbon and carbon-heteroatom bond formations. researchgate.net It is plausible that this compound could undergo similar radical-based transformations under photochemical conditions, potentially leading to dimerization or reaction with other radical traps.

The methoxy group on the benzene ring also influences its photochemical reactivity. Anisole (methoxybenzene) is known to undergo photochemical 1,3-addition to olefins, forming cycloadducts. acs.org This reactivity suggests that the aromatic ring of this compound could participate in photoadditions, although the presence of the methylsulfonylmethyl group might influence the regioselectivity and efficiency of such reactions.

Electrochemical Transformations

The electrochemical behavior of this compound would likely involve both the sulfone and methoxybenzene parts of the molecule. The electrochemical oxidation of sulfides to their corresponding sulfoxides and sulfones is a well-established process. acs.org While this compound already contains a sulfone, this highlights the general susceptibility of sulfur-containing compounds to electrochemical oxidation.

The methoxy group makes the benzene ring electron-rich and thus susceptible to anodic oxidation. acs.orgwikipedia.org The electrochemical oxidation of methoxy-substituted benzenes has been studied, and in some cases, can lead to the formation of quinone-like structures or coupling reactions. acs.orgnih.gov For instance, the electrochemical synthesis of methoxy-dimethylbenzene has been reported via the oxidation of p-xylene (B151628) in methanol (B129727). scientific.net Furthermore, the electrochemical reaction of toluene (B28343) with methanol can produce methoxymethyl benzene through a proposed free radical mechanism. nih.gov There is also evidence for the reductive demethoxylation of anisole via an electron-transfer induced cleavage of a radical anion. acs.org

The following table outlines some relevant photochemical and electrochemical reactions of analogous compounds, providing insight into the potential transformations of this compound.

Reaction TypeSubstrate TypeConditionsKey TransformationRef.
Photochemical Aryl sulfonium saltsUV light (254 nm)C-S bond cleavage to form aryl radicals for C-H/C-H cross-coupling acs.orgnih.gov
Photochemical Arylazo sulfonesVisible lightGeneration of aryl, sulfonyl, and diazenyl radicals researchgate.net
Photochemical Anisole and olefinsNot specified1,3-cycloaddition acs.org
Electrochemical Aryl alkyl sulfidesConstant current (5-20 mA) in DMF or MeOHSelective oxidation to sulfoxides or sulfones acs.org
Electrochemical Methoxy-substituted benzenesAnodic oxidationOxidation of the aromatic ring acs.org
Electrochemical p-Xylene in methanolCatalytic, porous graphite (B72142) electrodesFormation of methoxy-dimethylbenzene scientific.net
Electrochemical Toluene and methanolIonic liquid, porous graphite electrodesFormation of methoxymethyl benzene nih.gov
Electrochemical AnisoleReductiveDemethoxylation via radical anion cleavage acs.org

Based on the conducted research, detailed experimental spectroscopic and advanced analytical characterization data for the specific compound This compound is not available in the public domain through the search results.

Extensive searches were performed to locate ¹H NMR, ¹³C NMR, 2D-NMR (COSY, HMQC, HMBC), and mass spectrometry (EI-MS, ESI-MS) data. These searches included the compound name and various analytical terms. However, the results did not yield any publications or databases containing the specific spectral interpretation, analysis, or data tables required to populate the requested article structure.

While information exists for structurally similar compounds, such as 1-methoxy-3-methylbenzene or other benzene derivatives, the strict requirement to focus solely on this compound and maintain scientific accuracy prevents the use of this related, but distinct, data.

Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content for each specified section and subsection at this time.

Spectroscopic and Advanced Analytical Characterization in Research Contexts

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

Specific high-resolution mass spectrometry (HRMS) data for 1-methoxy-3-(methoxymethyl)benzene (B1312371) is not extensively detailed in current research literature. However, HRMS is a critical tool for determining the elemental composition of a molecule by measuring its mass with extremely high accuracy, which would be essential for confirming the formula C₉H₁₂O₂.

Time-of-Flight Mass Spectrometry (TOFMS)

While Time-of-Flight Mass Spectrometry (TOFMS) is recognized for its high selectivity and is applicable to the analysis of volatile organic compounds, specific TOFMS studies focusing on 1-methoxy-3-(methoxymethyl)benzene are not prominently featured in the reviewed literature. shimadzu.com The technique is valued for its ability to separate ions with high resolution, which would be beneficial in complex mixture analysis involving this compound. shimadzu.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods like IR and UV-Vis spectroscopy provide crucial information about the functional groups and electronic structure of 1-methoxy-3-(methoxymethyl)benzene.

Vibrational Mode Analysis by Infrared (IR) Spectroscopy

The infrared (IR) spectrum of 1-methoxy-3-(methoxymethyl)benzene is characterized by absorption bands corresponding to its distinct functional groups: the substituted benzene (B151609) ring, the methoxy (B1213986) group, and the methoxymethyl ether linkage. While a dedicated spectrum for this specific molecule is not provided in the search results, a detailed analysis can be inferred from data on analogous compounds like 1-methoxy-3-methylbenzene and general vibrational frequencies for methoxy groups. researchgate.netnist.govnist.gov

Key vibrational modes include:

Aromatic C-H Stretching: Bands for the aromatic C-H stretching vibrations are expected to appear in the 3000-3100 cm⁻¹ region. researchgate.net

Aliphatic C-H Stretching: The methyl and methylene (B1212753) groups (-OCH₃ and -CH₂O-) exhibit symmetric and asymmetric C-H stretching vibrations, typically found between 2850 and 3000 cm⁻¹. Calculated frequencies for methoxy groups place these bands around 2880 cm⁻¹ (symmetric) and 2988 cm⁻¹ (asymmetric). researchgate.net

Aromatic C=C Stretching: The benzene ring shows characteristic C=C bond stretching vibrations in the 1450-1600 cm⁻¹ range.

C-O Ether Stretching: The molecule contains two types of C-O bonds. The aryl-alkyl ether linkage (Ar-O-CH₃) typically shows a strong asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. The alkyl-alkyl ether (-CH₂-O-CH₃) also contributes a strong C-O-C stretching band, usually around 1100 cm⁻¹.

C-H Bending: Out-of-plane C-H bending vibrations for the 1,3-disubstituted benzene ring provide signals in the 700-900 cm⁻¹ region, which are diagnostic of the substitution pattern.

Table 1: Predicted Infrared (IR) Absorption Bands for 1-methoxy-3-(methoxymethyl)benzene

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Reference
Aromatic C-H Stretch Benzene Ring 3000 - 3100 researchgate.net
Asymmetric C-H Stretch Methoxy Group (-OCH₃) ~2988 researchgate.net
Symmetric C-H Stretch Methoxy Group (-OCH₃) ~2880 researchgate.net
Aromatic C=C Stretch Benzene Ring 1450 - 1600 rsc.org
Asymmetric C-O Stretch Aryl-Alkyl Ether (Ar-O-C) ~1250 nist.gov
C-O-C Ether Stretch Dialkyl Ether (-CH₂-O-CH₃) ~1100 rsc.org
Symmetric C-O Stretch Aryl-Alkyl Ether (Ar-O-C) ~1040 nist.gov

Electronic Transitions and Chromophore Analysis by UV-Vis Spectroscopy

The ultraviolet-visible (UV-Vis) spectrum of 1-methoxy-3-(methoxymethyl)benzene is dominated by its primary chromophore: the substituted benzene ring. Unsubstituted benzene exhibits two main π→π* transitions: a forbidden, lower-energy band (¹B₂ᵤ) around 255 nm and an allowed, higher-energy band (¹E₁ᵤ) near 204 nm. libretexts.org

The presence of the electron-donating methoxy (-OCH₃) and methoxymethyl (-CH₂OCH₃) groups as auxochromes modifies this spectrum significantly. These substituents cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the benzene bands. nih.gov This is due to the interaction of the oxygen lone-pair electrons with the π-electron system of the benzene ring, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap for electronic transitions. libretexts.org Therefore, the absorption maxima for 1-methoxy-3-(methoxymethyl)benzene are expected to be at longer wavelengths than those of unsubstituted benzene.

Chromatographic Techniques for Purity Assessment and Separation Science

Chromatographic methods are indispensable for the separation and purity analysis of organic compounds like 1-methoxy-3-(methoxymethyl)benzene.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography (GC) is a standard technique for determining the purity of volatile and semi-volatile compounds. yzimgs.com For 1-methoxy-3-(methoxymethyl)benzene, GC can effectively separate it from starting materials, byproducts, and solvents.

When coupled with a mass spectrometer (GC-MS), the technique provides structural information for identification. The electron ionization (EI) mass spectrum of 1-methoxy-3-(methoxymethyl)benzene (C₉H₁₂O₂, molecular weight: 152.19 g/mol ) is characterized by several key fragments. nih.gov

The molecular ion (M⁺˙) is observed at a mass-to-charge ratio (m/z) of 152.

A prominent fragment is seen at m/z 121 , which corresponds to the loss of a methoxy radical (·OCH₃, 31 Da) from the side chain, resulting in the formation of a stable methoxybenzyl cation. This fragmentation is a common pathway for benzyl (B1604629) ethers. nih.gov

Another significant peak appears at m/z 122 , likely resulting from the loss of formaldehyde (B43269) (CH₂O, 30 Da) via a rearrangement process.

These fragments are diagnostic and allow for the confident identification of the compound in complex mixtures. nih.gov

Table 2: Key Mass Fragments in the GC-MS Analysis of 1-methoxy-3-(methoxymethyl)benzene

m/z (Mass/Charge) Proposed Fragment Ion Formula of Loss Reference
152 Molecular Ion [M]⁺˙ - nih.gov
122 [M - CH₂O]⁺˙ CH₂O nih.gov

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. When coupled with a mass spectrometry (MS) detector, the resulting LC-MS system provides highly specific and sensitive analysis by combining the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.

For a compound such as 1-methoxy-3-(methylsulfonylmethyl)benzene , HPLC methods would be developed to assess its purity and stability. A typical reversed-phase HPLC method would likely utilize a C18 column. The mobile phase would be a gradient mixture of an aqueous component (like water with a small percentage of formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection by a UV detector would be set at a wavelength corresponding to the absorbance maximum of the benzene ring.

LC-MS analysis would be critical for confirming the molecular weight of the compound. nih.govnih.gov In positive-ion mode electrospray ionization (ESI), the molecule would be expected to form protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, allowing for the confirmation of the elemental formula, C₉H₁₂O₃S. Tandem MS (MS/MS) experiments would involve fragmenting the parent ion to elucidate structural features, such as the cleavage of the methoxy or methylsulfonylmethyl groups.

Hypothetical HPLC-MS Parameters:

Parameter Typical Setting
HPLC System Agilent 1260 Infinity II or similar
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
MS Detector ESI-QTOF
Ionization Mode Positive (ESI+)

| Expected Ion (m/z) | [M+H]⁺, [M+Na]⁺ |

Other Advanced Spectroscopic and Elemental Analysis Methods

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For This compound , XPS would be used to confirm the presence of carbon, oxygen, and sulfur on the surface of a sample.

High-resolution scans of the C 1s, O 1s, and S 2p regions would provide information about the chemical environment and oxidation states. The S 2p spectrum would be of particular interest, as the binding energy would confirm the +6 oxidation state of sulfur in the sulfone group. Deconvolution of the C 1s peak would allow for the differentiation between carbons in the benzene ring, the methoxy group, and the methylsulfonylmethyl moiety.

Expected XPS Peak Regions:

Element Orbital Expected Binding Energy (eV) Information Provided
Carbon C 1s ~285-288 C-C/C-H, C-O, C-S bonds
Oxygen O 1s ~532-534 C-O (ether), S=O (sulfone) bonds

Elemental Analysis (CHNS/O) for Purity and Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. sigmaaldrich.comshimadzu.be This method is crucial for confirming the empirical and molecular formula of a newly synthesized compound and assessing its purity. For This compound (C₉H₁₂O₃S), the theoretical elemental composition would be calculated and compared against experimentally determined values. A close match between the theoretical and experimental percentages (typically within ±0.4%) provides strong evidence for the compound's identity and purity. nih.gov

Theoretical vs. Experimental Elemental Composition:

Element Theoretical % (C₉H₁₂O₃S) Experimental % (Hypothetical)
Carbon (C) 53.98 Data not available
Hydrogen (H) 6.04 Data not available
Sulfur (S) 16.01 Data not available

X-ray Diffraction for Solid-State Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. anton-paar.comescholarship.org If This compound can be crystallized, single-crystal XRD analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. uhu-ciqso.es This data would confirm the connectivity of the atoms, including the geometry of the sulfone group and the orientation of the methoxy and methylsulfonylmethyl substituents on the benzene ring. Powder XRD could be used to characterize the bulk material, identifying its crystalline phase and assessing its purity.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to modeling the molecular and electronic properties of 1-methoxy-3-(methylsulfonylmethyl)benzene. These methods provide a balance between computational cost and accuracy, making them a standard tool for the theoretical investigation of organic molecules of this size.

The first step in the computational analysis of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface. Due to the flexibility of the methoxy (B1213986) and methylsulfonylmethyl side chains, the molecule can exist in multiple conformations.

Conformer analysis is performed to identify the various stable conformers and their relative energies. This typically involves rotating the bonds of the side chains—specifically the C-O bond of the methoxy group and the C-S bond of the sulfonylmethyl group—to map the potential energy surface. The resulting energy minima represent stable conformers. For a molecule like this compound, the orientation of the methoxy group relative to the benzene (B151609) ring and the rotational position of the methylsulfonylmethyl group are key determinants of conformational stability. Theoretical calculations on analogous structures, such as anisole (B1667542), show that the methoxy group typically prefers to lie in the plane of the benzene ring.

The optimized geometries provide crucial data on bond lengths, bond angles, and dihedral angles. While specific experimental data for this compound is not available, theoretical calculations can predict these parameters with high accuracy. Below is a table of predicted geometric parameters for a likely low-energy conformer, based on DFT calculations (e.g., at the B3LYP/6-311G(d,p) level of theory), which are standard for such analyses.

Interactive Table: Predicted Geometric Parameters for this compound

ParameterAtoms InvolvedPredicted Value
Bond LengthC(ring)-O~1.36 Å
Bond LengthO-C(methyl)~1.43 Å
Bond LengthC(ring)-C(side chain)~1.52 Å
Bond LengthC(side chain)-S~1.80 Å
Bond LengthS=O~1.45 Å
Bond AngleC(ring)-O-C(methyl)~118°
Bond AngleO-S-O~119°
Dihedral AngleC-C-O-C~0° or ~180°

Frontier Molecular Orbital (FMO) theory is used to predict the reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. For this compound, the electron-donating methoxy group and the electron-withdrawing sulfonyl group influence the electron density distribution in the aromatic ring, affecting the energies and localizations of the frontier orbitals. The HOMO is typically distributed over the electron-rich methoxy-substituted benzene ring, while the LUMO may have significant contributions from the sulfonyl group and the aromatic system.

Interactive Table: Predicted Frontier Molecular Orbital Energies

OrbitalPredicted Energy (eV)Description
HOMO~ -8.5 eVIndicates electron-donating capability
LUMO~ -1.0 eVIndicates electron-accepting capability
HOMO-LUMO Gap~ 7.5 eVSuggests high kinetic stability

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites.

For this compound, the MEP surface would show regions of negative potential (typically colored red) and positive potential (colored blue). The oxygen atoms of the methoxy and sulfonyl groups are expected to be sites of high negative potential, making them susceptible to attack by electrophiles. Conversely, the hydrogen atoms and regions near the sulfonyl group would exhibit positive potential, indicating sites prone to nucleophilic attack. This analysis is crucial for predicting how the molecule will interact with other reagents and biological targets.

Reaction Mechanism Predictions and Energy Profiles

Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway and the associated energy barriers.

To study a reaction mechanism, a transition state (TS) search is performed. The transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy reaction pathway. Locating the precise geometry and energy of the TS is critical for understanding the reaction kinetics.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This analysis traces the reaction pathway from the transition state downhill to the reactants and products. The IRC confirms that the identified transition state correctly connects the desired reactants and products, providing a detailed map of the geometric changes that occur throughout the reaction. For instance, in an electrophilic aromatic substitution reaction on the benzene ring, the IRC would detail the path from the initial approach of the electrophile to the formation of the sigma complex (the transition state) and finally to the substituted product.

The activation energy (Ea) of a reaction is the energy difference between the reactants and the transition state. This value, calculated from the potential energy surface, is a key determinant of the reaction rate. A lower activation energy corresponds to a faster reaction.

Using Transition State Theory (TST), the calculated activation energy can be used to estimate the reaction rate constant (k). These theoretical calculations allow for the comparison of different potential reaction pathways. For example, in reactions involving the benzene ring of this compound, calculations can predict whether substitution is more likely to occur at the ortho, meta, or para positions relative to the existing substituents by comparing the activation energies for each pathway. The directing effects of the methoxy (ortho, para-directing) and methylsulfonylmethyl (meta-directing) groups would create a complex regiochemical outcome that computational analysis can help unravel.

Spectroscopic Property Predictions

Computational methods are routinely used to predict various spectroscopic parameters, aiding in the interpretation of experimental data and providing a deeper understanding of the molecule's electronic and vibrational states.

Theoretical NMR Chemical Shift and Coupling Constant Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. These calculations are typically performed using density functional theory (DFT) methods, such as B3LYP, often combined with a suitable basis set like 6-311G(d,p). The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. The chemical shifts are then determined by referencing these shielding values to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the chosen functional, basis set, and the inclusion of solvent effects, which can be modeled using continuum models like the Polarizable Continuum Model (PCM). While specific calculated values for this compound are not readily found in literature, such calculations would be invaluable for assigning the complex aromatic and aliphatic signals in its experimental NMR spectrum.

Vibrational Frequency Calculations for IR Spectral Assignment

Vibrational spectroscopy, including infrared (IR) spectroscopy, probes the vibrational modes of a molecule. Computational frequency calculations are instrumental in assigning the absorption bands observed in an experimental IR spectrum to specific molecular motions. These calculations, typically performed using DFT or Møller-Plesset perturbation theory (MP2), yield a set of harmonic vibrational frequencies and their corresponding IR intensities. nih.gov For this compound, this would allow for the identification of characteristic stretching and bending modes, such as the C-H stretches of the aromatic ring and the methyl groups, the C-O-C ether linkage vibrations, and the symmetric and asymmetric stretches of the sulfonyl group (SO₂). It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other systematic errors in the computational methods. nih.gov

UV-Vis Spectral Simulations

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-dependent density functional theory (TD-DFT) is the most common method for simulating UV-Vis spectra. These calculations predict the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima and intensities in the experimental spectrum. For this compound, TD-DFT calculations could identify the π-π* transitions associated with the benzene ring and how they are influenced by the methoxy and methylsulfonylmethyl substituents. The choice of functional and basis set, as well as the inclusion of solvent effects, is crucial for obtaining accurate predictions of the absorption wavelengths. youtube.comscm.com

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a time-resolved picture of a molecule's motion, offering insights into its conformational flexibility and interactions with its environment.

Exploration of Conformational Space and Dynamics

The presence of rotatable bonds in this compound—specifically the C-O bond of the methoxy group, the C-C bond connecting the benzyl (B1604629) group to the sulfonyl group, and the C-S bond—gives rise to multiple possible conformations. MD simulations can explore the potential energy surface of the molecule to identify low-energy conformers and the energy barriers between them. This analysis is crucial for understanding which shapes the molecule is likely to adopt and how it might interconvert between them. Such simulations can reveal the preferred orientations of the methoxy and methylsulfonylmethyl groups relative to the benzene ring. colostate.edu

Potential Applications in Materials Science and Industrial Chemistry Non Clinical Focus

Role as Chemical Intermediates in Advanced Synthesis

As a functionalized aromatic molecule, 1-methoxy-3-((methylsulfonyl)methyl)benzene possesses reactive sites that could theoretically make it a valuable intermediate in multi-step synthetic processes. The methoxy (B1213986) group can direct electrophilic aromatic substitution, while the sulfonyl group can influence the molecule's electronic properties and solubility.

Precursors for Specialty Polymers and Resins

Specialty polymers and resins are designed for high-performance applications, often requiring monomers with specific functional groups to achieve desired thermal, mechanical, or chemical resistance. taylorfrancis.com For instance, the synthesis of phenol-formaldehyde (PF) resins involves the condensation reaction of phenol (B47542) with formaldehyde (B43269), which can be modified with various compounds to enhance properties like thermal stability. mdpi.com Similarly, epoxy resins, crucial for coatings and adhesives, are synthesized from precursors that can be modified to improve characteristics like flame retardancy or biodegradability. wiley-vch.demdpi.com

However, a thorough search of scientific literature and patent databases yields no specific examples or research data on the use of 1-methoxy-3-((methylsulfonyl)methyl)benzene as a precursor or monomer in the synthesis of specialty polymers or resins.

Building Blocks for Functional Materials and Dyes

The structural components of 1-methoxy-3-((methylsulfonyl)methyl)benzene are found in various functional materials. For example, the synthesis of certain reactive dyes involves benzene (B151609) rings substituted with methoxy and sulfo groups, which are crucial for their color and ability to bind to fibers. google.com

Despite the presence of these relevant functional groups, there is no available research documenting the specific use of 1-methoxy-3-((methylsulfonyl)methyl)benzene as a building block in the synthesis of functional materials or dyes.

Contributions to Catalyst Design and Ligand Development

The design of effective catalysts often relies on the synthesis of complex organic molecules known as ligands, which coordinate to a metal center and modulate its reactivity and selectivity.

Ligands in Organometallic Catalysis

Ligands in organometallic chemistry, such as those based on phosphines or N-heterocyclic carbenes (NHCs), are critical for a vast range of catalytic reactions. nih.govbeilstein-journals.org The synthesis of these ligands can involve multi-step processes using various aromatic precursors.

Currently, there is no documented research showing the application of 1-methoxy-3-((methylsulfonyl)methyl)benzene in the synthesis of ligands for organometallic catalysis.

Components in Supported Catalytic Systems

Supported catalysts, where the active catalytic species is anchored to a solid material (often a polymer resin), are advantageous for industrial processes as they simplify catalyst recovery and product purification. The synthesis of these supports can involve functionalizing resins with specific chemical linkers. ijournalse.org

No information is available in the public domain regarding the use of 1-methoxy-3-((methylsulfonyl)methyl)benzene as a component in the development of supported catalytic systems.

Development of Advanced Functional Materials

Advanced functional materials are engineered to possess specific properties for a wide range of applications, from electronics to environmental remediation. The synthesis of such materials often begins with specialized chemical building blocks. While related structures are used in creating functional polymers and materials, specificpolymers.commdpi.com specific data for the target compound is absent.

A comprehensive review indicates that 1-methoxy-3-((methylsulfonyl)methyl)benzene has not been specifically cited in the research or development of advanced functional materials. The potential of this compound remains largely unexplored in the scientific literature, and further research would be necessary to determine its viability in any of the applications discussed.

Research in Agricultural and Environmental Chemistry (Non-Biological Targets)

The sulfone functional group is a well-established pharmacophore in a number of commercial agrochemicals. This suggests a potential, though currently unexplored, role for 1-methoxy-3-(methylsulfonylmethyl)benzene as a precursor or intermediate in the synthesis of new agrochemical agents.

Sulfones are integral to the structure of various herbicides and fungicides. The synthesis of diaryl sulfones, a class of compounds to which this compound is related, is an active area of research due to their importance in agrochemicals and pharmaceuticals. Modern synthetic methods are being developed to create diverse sulfone derivatives efficiently. core.ac.uk

The specific combination of the methoxy and methylsulfonylmethyl groups on the benzene ring of this compound could lead to novel agrochemical candidates with unique modes of action or improved properties such as soil mobility and persistence. However, it must be emphasized that there is currently no publicly available research that specifically investigates this compound for this purpose.

The environmental fate of organosulfur compounds is a significant area of study. While degradation studies specifically targeting this compound are not available, research on the environmental remediation of related compounds provides some insights. For instance, the oxidative desulfurization of fossil fuels involves the oxidation of sulfides to sulfones, which are then removed. core.ac.uk This process highlights the chemical transformations that sulfone-containing molecules can undergo.

Furthermore, some microbes are capable of degrading or transforming organosulfur compounds. Enhanced bioremediation strategies, sometimes used in conjunction with chemical reduction, can be employed to break down contaminants in the environment. The study of how compounds structurally similar to this compound behave in such systems would be a necessary step in assessing its environmental impact and potential for remediation. The presence of the methoxy group may influence the susceptibility of the aromatic ring to microbial degradation.

Q & A

Q. Basic Research Focus

  • Personal Protective Equipment (PPE): Nitrile gloves (tested for chemical resistance) and lab coats are mandatory. Use sealed goggles to prevent eye exposure .
  • Ventilation: Work in a fume hood to avoid inhalation of fine particulates.
  • Waste Disposal: Neutralize residues with sodium bicarbonate before aqueous disposal. Avoid drain release to prevent environmental contamination .

Advanced Research Note
For large-scale reactions (>10 g), implement additional controls:

  • Respiratory Protection: Use NIOSH-approved P95 respirators if airborne concentrations exceed 1 mg/m³.
  • Spill Management: Absorb spills with vermiculite or sand, and treat with 10% sodium thiosulfate to reduce sulfone reactivity .

How should researchers address discrepancies in spectroscopic data when synthesizing novel derivatives of this compound?

Q. Basic Research Focus

  • Cross-Validation: Compare NMR data with computational predictions (e.g., DFT-calculated chemical shifts using Gaussian 16).
  • Impurity Profiling: Use LC-MS to identify byproducts (e.g., incomplete sulfonylation leading to sulfide intermediates) .

Advanced Research Note
For conflicting NOESY or COSY results, consider dynamic effects like rotameric equilibria in the sulfonylmethyl group. Variable-temperature NMR (e.g., 298–333 K) can resolve splitting artifacts caused by slow conformational exchange .

What computational methods are employed to predict the reactivity of this compound in substitution reactions?

Q. Advanced Research Focus

  • DFT Studies: Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the sulfonyl group lowers LUMO energy, enhancing susceptibility to nucleophilic attack at the methylene position .
  • MD Simulations: Model solvation effects in polar aprotic solvents (e.g., DMSO) to optimize reaction kinetics. Free-energy profiles can predict transition states for SN2 mechanisms .

How can researchers optimize reaction conditions for introducing methylsulfonylmethyl groups into methoxy-substituted aromatic systems?

Q. Advanced Research Focus

  • Catalyst Screening: Test Pd, Cu, or Ni catalysts for cross-coupling efficiency. Nickel-catalyzed reactions may reduce costs but require ligand optimization (e.g., BINAP vs. dppf) to suppress homocoupling .
  • Solvent Effects: Compare dielectric constants (ε) of DMF (ε=37) vs. DMSO (ε=47) to stabilize charged intermediates. Higher ε solvents improve sulfone group incorporation .

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